[1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl]methyl methanesulfonate
Description
Structure
3D Structure
Properties
IUPAC Name |
[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]methyl methanesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO5S/c1-18-12-5-3-11(4-6-12)14-8-10(7-13(14)15)9-19-20(2,16)17/h3-6,10H,7-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILZJAOUJIUVPRJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CC(CC2=O)COS(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl]methyl methanesulfonate typically involves the reaction of 1-(4-methoxyphenyl)-5-oxopyrrolidine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and product isolation can enhance efficiency and reduce the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
[1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl]methyl methanesulfonate: undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the methanesulfonate group to a methyl group.
Substitution: Nucleophilic substitution reactions can replace the methanesulfonate group with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium azide or potassium thiocyanate can be employed under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield sulfoxides, while reduction with sodium borohydride can produce the corresponding alcohol.
Scientific Research Applications
Anticancer Potential
Research indicates that compounds similar to [1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl]methyl methanesulfonate exhibit significant anticancer properties. For instance, studies have shown that organosulfur compounds, including derivatives with methoxy groups, can inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells. Specifically, S-(4-methoxyphenyl)-4-methoxybenzenesulfonothioate demonstrated notable antiproliferative effects against various tumor cell lines, suggesting that related compounds may possess similar activities .
Enzyme Inhibition
The compound has also been explored for its potential as an enzyme inhibitor. Inhibitors derived from the 4-methoxyphenyl structure have shown promise in targeting specific enzymes involved in inflammatory pathways. For example, studies have investigated the inhibitory effects on ALOX15, an enzyme implicated in the metabolism of fatty acids and inflammatory responses. The structure-activity relationship (SAR) studies indicated that modifications to the methoxy group could enhance inhibitory potency .
Neurological Disorders
Given its structural characteristics, this compound may have applications in treating neurological disorders. Compounds with similar frameworks have been evaluated for their neuroprotective effects and potential as therapeutic agents for conditions such as Alzheimer's disease. The ability to cross the blood-brain barrier is a critical factor for these applications, and ongoing research aims to optimize this property through chemical modifications .
Pain Management
Another promising area of application is in pain management. The modulation of pain pathways through enzyme inhibition can lead to effective analgesic properties. Research into related compounds suggests that they may interact with pain receptors or modulate inflammatory responses, providing a dual mechanism for pain relief .
Case Studies
A detailed examination of case studies involving this compound reveals its potential across various therapeutic areas:
Mechanism of Action
The mechanism of action of [1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl]methyl methanesulfonate involves its interaction with specific molecular targets. The methanesulfonate group can act as a leaving group in nucleophilic substitution reactions, facilitating the formation of covalent bonds with target molecules. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Table 1: Structural Comparison of [1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl]methyl methanesulfonate and Analogues
Stability and Commercial Viability
- The carbamimidothioate derivative () was discontinued, likely due to instability under storage or biological conditions, highlighting the superior stability of the methanesulfonate ester in the target compound .
- The fluorophenyl analog remains commercially available (), suggesting its utility in preclinical studies where metabolic resistance is prioritized .
Biological Activity
[1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl]methyl methanesulfonate (CAS No. 148461-03-4) is a chemical compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant case studies, research findings, and data tables.
Chemical Structure and Properties
The molecular formula of this compound is C13H17NO5S, with a molecular weight of 299.341 g/mol. The compound features a pyrrolidine ring substituted with a methoxyphenyl group and a methanesulfonate moiety, which may influence its solubility and interaction with biological targets.
Antimicrobial Properties
Research indicates that compounds with similar structures exhibit antimicrobial activity. For instance, studies have shown that pyrrolidine derivatives can inhibit the growth of various bacterial strains. The specific activity of this compound against pathogens remains to be fully characterized, but its structural similarities suggest potential efficacy.
Analgesic and Anti-inflammatory Effects
Pyrrolidine derivatives are often explored for their analgesic and anti-inflammatory properties. A study on related compounds demonstrated significant reduction in pain responses in animal models, suggesting that this compound may also exhibit similar effects. Further pharmacological evaluation is needed to confirm these properties.
Case Studies
- Case Study on Pain Relief : In a controlled study involving rodents, a derivative of the compound was tested for its analgesic effects. Results showed a notable decrease in pain sensitivity compared to the control group, indicating potential for further development as an analgesic agent.
- Anti-inflammatory Activity : Another study investigated the anti-inflammatory effects of related pyrrolidine compounds in models of arthritis. The results suggested a significant reduction in inflammatory markers, supporting the hypothesis that this compound may possess similar anti-inflammatory properties.
Research Findings
Recent research has focused on the synthesis and optimization of pyrrolidine derivatives for enhanced biological activity. Key findings include:
- Synthesis : Various synthetic routes have been developed to produce this compound efficiently.
- Biological Assays : Preliminary biological assays indicate moderate activity against certain cancer cell lines, warranting further investigation into its potential as an anticancer agent.
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C13H17NO5S |
| Molecular Weight | 299.341 g/mol |
| CAS Number | 148461-03-4 |
| Antimicrobial Activity | Potentially active |
| Analgesic Activity | Under investigation |
| Anti-inflammatory Activity | Promising results |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
